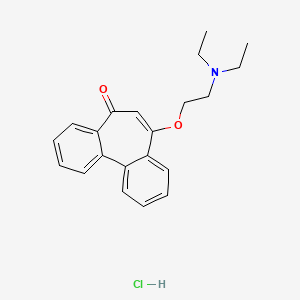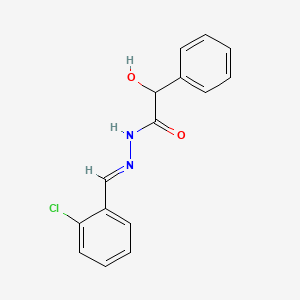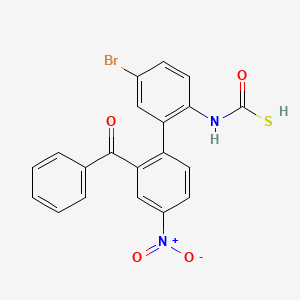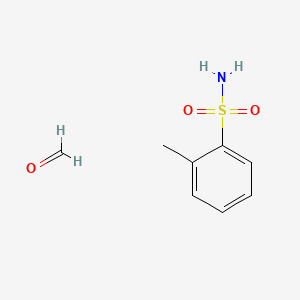
2-Methylbenzenesulfonamide formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzenesulfonamide formaldehyde is a compound that combines the properties of 2-methylbenzenesulfonamide and formaldehyde. 2-Methylbenzenesulfonamide, also known as o-toluenesulfonamide, is a derivative of benzenesulfonamide with a methyl group attached to the benzene ring. Formaldehyde is a simple aldehyde with widespread industrial and medical applications. The combination of these two compounds results in a versatile chemical with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzenesulfonamide formaldehyde can be synthesized through a reaction between 2-methylbenzenesulfonamide and formaldehyde. The reaction typically involves the use of acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzenesulfonamide formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
2-Methylbenzenesulfonamide formaldehyde has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing various organic molecules and polymers.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of resins, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-methylbenzenesulfonamide formaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A parent compound with similar properties but without the methyl group.
Toluenesulfonamide: Another derivative with different substitution patterns on the benzene ring.
Sulfonamides: A broader class of compounds with similar sulfonamide functional groups.
Uniqueness
2-Methylbenzenesulfonamide formaldehyde is unique due to its specific combination of 2-methylbenzenesulfonamide and formaldehyde, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1336-63-6 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
formaldehyde;2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO2S.CH2O/c1-6-4-2-3-5-7(6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2 |
InChI Key |
MLPPCNAMIJBJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


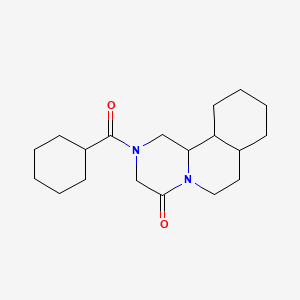
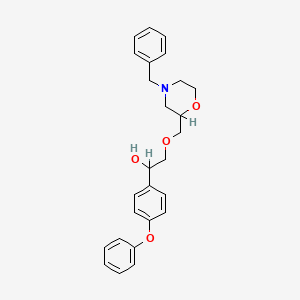
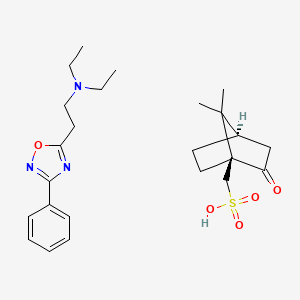
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)

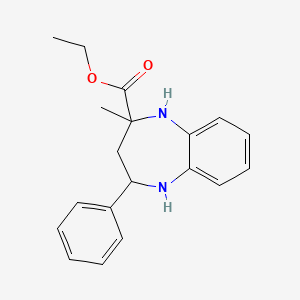
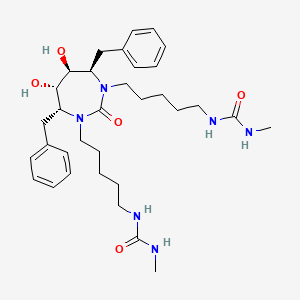
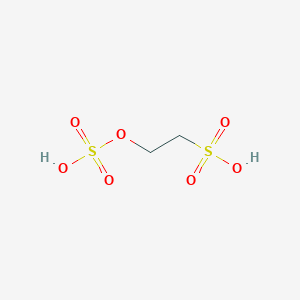

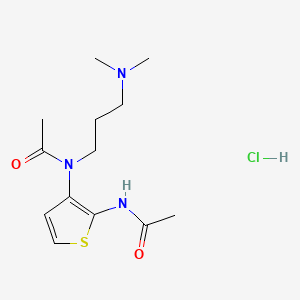
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
